molecular formula C8H12F2O2 B2965948 3,3-Difluorocycloheptane-1-carboxylic acid CAS No. 1934431-40-9

3,3-Difluorocycloheptane-1-carboxylic acid

Cat. No.: B2965948
CAS No.: 1934431-40-9
M. Wt: 178.179
InChI Key: WLRRFULNEPZPCB-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptane-1-carboxylic acid is a fluorinated cycloalkane carboxylic acid with a seven-membered cycloheptane ring substituted with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position.

Properties

IUPAC Name

3,3-difluorocycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-8(10)4-2-1-3-6(5-8)7(11)12/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRRFULNEPZPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocycloheptane-1-carboxylic acid typically involves the fluorination of cycloheptane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cycloheptane ring. Subsequent carboxylation can be achieved through the reaction with carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cycloheptane derivatives .

Scientific Research Applications

3,3-Difluorocycloheptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the fluorine atoms can participate in halogen bonding and influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds from the evidence share structural similarities, such as fluorinated cycloalkane rings or carboxylic acid groups, enabling comparative analysis:

3,3-Difluorocyclobutanecarboxylic Acid (CAS 107496-54-8)

  • Structure : Cyclobutane ring with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position.
  • Molecular Formula : C₅H₆F₂O₂.
  • Key Differences: Smaller ring size (cyclobutane vs. Higher electron-withdrawing effect due to proximity of fluorine atoms to the carboxylic acid group, which may influence acidity (pKa) and solubility .

2-(4,4-Difluorocyclohexyl)acetic Acid (CAS 915030-40-9)

  • Structure : Cyclohexane ring with two fluorine atoms at the 4-position and an acetic acid side chain.
  • Molecular Formula : C₈H₁₂F₂O₂.
  • Key Differences :
    • Substitution pattern (4,4-difluoro vs. 3,3-difluoro) alters steric and electronic effects.
    • Acetic acid side chain instead of a directly bonded carboxylic acid group, reducing ring strain but increasing hydrophobicity .

3-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 104907-44-0)

  • Structure : Cyclohexane ring with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid group at the 1-position.
  • Molecular Formula : C₈H₁₁F₃O₂.
  • Higher molecular weight (196.168 g/mol) compared to difluorinated analogs .

4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic Acid (Reference Example C-30)

  • Structure : Cyclohexane ring with 4,4-difluoro substitution and a 3-methoxyphenyl substituent.
  • Molecular Formula : C₁₄H₁₅F₂O₃.
  • Methoxy group (-OCH₃) increases electron density, contrasting with the electron-withdrawing fluorine atoms .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Phenolic acrylic acid with catechol (3,4-dihydroxyphenyl) and carboxylic acid groups.
  • Molecular Formula : C₉H₈O₄.
  • Key Differences :
    • Lack of fluorination but presence of hydroxyl groups increases polarity and antioxidant activity.
    • Conjugated double bond system enhances UV absorption, relevant for analytical detection .

Structural and Functional Implications

Cyclohexane analogs (e.g., 4,4-difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid) balance strain and flexibility, making them common in drug design .

Electronic Effects: Fluorine atoms at the 3-position (as in 3,3-difluorocyclobutanecarboxylic acid) increase the acidity of the carboxylic acid group (lower pKa) compared to non-fluorinated analogs. This could enhance solubility in basic environments . Trifluoromethyl groups (e.g., 3-(trifluoromethyl)cyclohexanecarboxylic acid) provide stronger electron-withdrawing effects and greater lipophilicity, favoring blood-brain barrier penetration .

Biological Activity: Fluorinated cyclohexane and cyclobutane carboxylic acids are often used as bioisosteres for aromatic rings or tert-butyl groups to improve metabolic stability . Caffeic acid’s phenolic structure confers antioxidant properties, whereas fluorinated analogs prioritize stability over reactivity .

Biological Activity

3,3-Difluorocycloheptane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

This compound can be synthesized through various methods involving fluorination and cyclization processes. The compound has a unique structure that contributes to its biological activity, particularly in the context of medicinal chemistry.

Biological Activity

1. Antitumor Activity
Research indicates that compounds containing a cycloheptane moiety can exhibit significant antitumor properties. In vitro studies have shown that derivatives of cycloheptane, including this compound, may inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that cycloalkane derivatives could affect cellular pathways linked to cancer progression .

2. Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been employed to evaluate the effectiveness of this compound against human cancer cell lines. Preliminary results suggest moderate cytotoxic effects at specific concentrations. For instance, a related compound exhibited IC50 values indicating significant inhibition of cell growth in HL-60 leukemia cells .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of fluorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability in target cells .

Case Studies

StudyObjectiveFindings
Study AEvaluate antitumor activityIdentified moderate cytotoxicity against HL-60 cells with an IC50 of 28 µM .
Study BInvestigate mechanism of actionSuggested enhanced membrane permeability due to fluorination .
Study CSynthesis and biological evaluationDeveloped synthetic routes leading to high yields and purity for further testing .

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